Oxalic acid, ammonium salt

Description

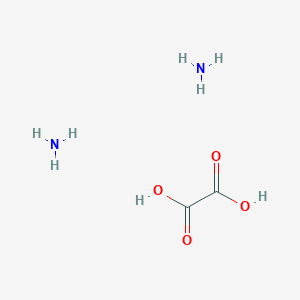

Structure

3D Structure of Parent

Properties

CAS No. |

14258-49-2 |

|---|---|

Molecular Formula |

C2H5NO4 |

Molecular Weight |

107.07 g/mol |

IUPAC Name |

azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |

InChI Key |

AJGPQPPJQDDCDA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.N |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[NH4+] |

Other CAS No. |

14258-49-2 |

physical_description |

Solid; [Merck Index] |

Pictograms |

Irritant |

Related CAS |

14258-49-2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Laboratory-Scale Synthesis of Ammonium (B1175870) Oxalate (B1200264)

The preparation of ammonium oxalate in a laboratory setting is typically a straightforward neutralization reaction.

The most common laboratory method involves the reaction of oxalic acid with an ammonia (B1221849) source, such as ammonium carbonate or ammonium hydroxide (B78521), in an aqueous solution. prepchem.combyjus.com The reaction represents a simple acid-base neutralization to form the salt. ontosight.ai

A typical procedure involves dissolving oxalic acid in water, followed by the addition of the neutralizing agent. byjus.com For instance, 100 grams of oxalic acid can be dissolved in 800 milliliters of water. This solution is then gently warmed and neutralized with approximately 83 grams of ammonium carbonate. prepchem.combyjus.com Alternatively, the corresponding amount of a 10% ammonium hydroxide solution (about 270 ml) can be used for the neutralization. prepchem.com The reaction should be brought to a boil by the end of the neutralization process to ensure completion. prepchem.com

The stoichiometry of the primary reaction is as follows: H₂C₂O₄ + (NH₄)₂CO₃ → (NH₄)₂C₂O₄ + H₂O + CO₂ or H₂C₂O₄ + 2NH₄OH → (NH₄)₂C₂O₄ + 2H₂O

Table 1: Laboratory Synthesis Parameters for Ammonium Oxalate

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reactants | Oxalic Acid and Ammonium Carbonate (or Ammonium Hydroxide) | prepchem.combyjus.com |

| Solvent | Water | prepchem.combyjus.com |

| Stoichiometry Example | 100 g Oxalic Acid to ~83 g Ammonium Carbonate | prepchem.combyjus.com |

| Temperature | Gentle warming, reaching boiling point at neutralization | prepchem.com |

| Key Process | Neutralization | prepchem.comontosight.ai |

To obtain pure ammonium oxalate, the solution must be rendered exactly neutral, which can be checked with test paper. prepchem.com The hot, neutralized solution is then filtered to remove any insoluble impurities. prepchem.com High-quality crystals are obtained by allowing the filtrate to cool slowly. prepchem.com This slow cooling process can yield well-defined, handsome needle-shaped crystals, which are rhombic prisms. prepchem.com

Further crops of ammonium oxalate crystals can be recovered by evaporating the mother liquor from the initial crystallization and repeating the cooling process. prepchem.com The principle governing this crystallization is the temperature-dependent solubility of ammonium oxalate. For its monohydrate form, the solubility in water at 0°C is 2.5 parts per hundred, which increases with temperature, facilitating precipitation upon cooling. google.com For purification in other contexts, ammonium oxalate is noted for its ability to form soluble complexes with impurities like molybdenum, phosphorus, and tungsten, allowing them to be separated from a desired precipitate. iaea.org

Industrial Production Methods and Scalability

On an industrial scale, the production of ammonium oxalate is driven by economic feasibility and the need for high-purity products for various applications, including as an intermediate for other chemicals. google.com

The primary industrial synthesis route involves passing ammonia gas through a solution of oxalic acid. sampanenterprises.com Another significant method involves the reaction of a metal oxalate, such as calcium oxalate, with ammonium carbonate. google.com The reaction is: CaC₂O₄ + (NH₄)₂CO₃ → CaCO₃ + (NH₄)₂C₂O₄. google.com

Several factors are optimized to maximize purity and yield:

Stoichiometry: A stoichiometric excess of ammonium carbonate is desirable to drive the reaction to completion. google.com

pH Control: The process is more rapid and complete in a more basic medium, which can be achieved by adding ammonium hydroxide. google.com

Temperature and Filtration: Due to the low solubility of ammonium oxalate at cooler temperatures, it is preferable to conduct the reaction and filter off the insoluble residue (like calcium carbonate) at elevated temperatures, typically between 40°C and 100°C. google.com

Crystallization: After filtration, the ammonium oxalate solution is cooled, ideally to 0°C or below, to crystallize the product, taking advantage of its reduced solubility. google.com

Solvent Media: While water is a common medium, using methanol (B129727) can yield a practically anhydrous product, although the solubility of ammonium oxalate in methanol is low. google.com

Industrial production can yield different grades of ammonium oxalate, such as technical, LR (Laboratory Reagent), and AR (Analytical Reagent), each with specific purity levels. sampanenterprises.comsampanenterprises.com

Table 2: Industrial Process Optimization for Ammonium Oxalate

| Optimization Parameter | Method/Condition | Purpose | Source(s) |

|---|---|---|---|

| Reactant Concentration | Use a stoichiometric excess of ammonium carbonate. | Increase reaction completeness. | google.com |

| pH Adjustment | Add ammonium hydroxide to create a more basic medium. | Increase reaction rate and yield. | google.com |

| Filtration Temperature | Filter off insoluble byproducts at 40°C - 100°C. | Maintain ammonium oxalate solubility during separation. | google.com |

| Crystallization Temp. | Cool the filtrate to ≤ 0°C. | Maximize product precipitation. | google.com |

| Solvent Choice | Use of methanol as a reaction medium. | Obtain an anhydrous product. | google.com |

The focus on green chemistry has led to the exploration of more environmentally benign synthetic routes. While direct synthesis pathways for ammonium oxalate are relatively straightforward, its use as a catalyst and reagent in green processes is notable. For example, ammonium niobium oxalate has been used as an efficient, recyclable catalyst in water for the synthesis of bis(indolyl)methanes, highlighting a sustainable method. rsc.org Similarly, metal salts of oxalates have been employed as catalysts for the synthesis of N,N'-dialkylureas from CO₂ and amines, representing a green chemical route. researchgate.net

The ammonium oxalate method is also applied in the extraction of biomolecules. It is used to extract pectin (B1162225) from sources like sunflower heads and ramie bast fiber by converting insoluble calcium pectate into a soluble form under relatively mild conditions. researchgate.netmdpi.com This approach avoids harsher chemical treatments, aligning with green extraction principles. mdpi.com

Preparation of Related Ammonium Oxalate Derivatives

Ammonium oxalate serves as a crucial starting material or catalyst for the synthesis of various derivatives and related compounds.

Oxamide (B166460): A significant industrial application is the dehydration of ammonium oxalate to produce oxamide, which is a valuable controlled-release nitrogenous fertilizer. google.com

Metal Oxalates: It is used as a precipitating agent to prepare other metal oxalates. For example, adding ammonium oxalate to ore extracts can produce copper oxalate, nickel oxalate, or manganous oxalate. google.com Similarly, ferrous oxalate can be prepared from industrial solutions like hydrochloric acid pickle liquor. google.com

Acid Ammonium Oxalate: This derivative is prepared by acidifying an ammonium oxalate solution to a pH of 3 with oxalic acid. wikipedia.orgbyjus.com It is commonly used in soil science to extract iron and aluminum from poorly-crystalline minerals. wikipedia.org

Heterocyclic Compounds: Ammonium oxalate has been demonstrated to be an effective and inexpensive catalyst for the one-pot, three-component synthesis of 12-aryl- or 12-alkyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives under solvent-free conditions. tandfonline.comtandfonline.com

Organometallic Complexes: Ammonium niobium oxalate (ANO) is used as a low-toxicity and readily available Lewis acid catalyst for reactions like the Paal–Knorr pyrrole (B145914) synthesis. rsc.org Another derivative, ammonium ferric oxalate, can be prepared by dissolving ferric hydrate (B1144303) in oxalic acid and subsequently neutralizing it with ammonia. sciencemadness.org

Table 3: Preparation of Ammonium Oxalate Derivatives

| Derivative/Product | Precursor(s)/Catalyst | Brief Description of Method | Source(s) |

|---|---|---|---|

| Oxamide | Ammonium Oxalate | Dehydration of ammonium oxalate. | google.com |

| Metal Oxalates (e.g., Cu, Ni, Fe) | Ammonium Oxalate + Metal Salt Solution | Precipitation of the metal oxalate from the solution. | google.com |

| Acid Ammonium Oxalate | Ammonium Oxalate + Oxalic Acid | Acidification of an ammonium oxalate solution to pH 3. | wikipedia.orgbyjus.com |

| Tetrahydrobenzo[a]xanthen-11-ones | Ammonium Oxalate (Catalyst) | One-pot reaction of 2-naphthol, aldehydes, and dimedone. | tandfonline.comtandfonline.com |

| N-substituted pyrroles | Ammonium Niobium Oxalate (Catalyst) | Paal–Knorr synthesis from a dione (B5365651) and an amine. | rsc.org |

| Ammonium Ferric Oxalate | Ferric Hydrate + Oxalic Acid + Ammonia | Dissolution of ferric hydrate in oxalic acid, followed by neutralization. | sciencemadness.org |

Ammonium Hydrogen Oxalate Preparation

Ammonium hydrogen oxalate, an acid salt, can be synthesized through several methods, primarily involving the controlled reaction of oxalic acid and an ammonia source in specific stoichiometric ratios. The reaction between ammonia and oxalic acid can yield either ammonium oxalate or ammonium hydrogen oxalate, depending on the molar quantities of the reactants. stackexchange.com To produce ammonium hydrogen oxalate, a 1:1 molar ratio is typically required.

One established method involves the slow evaporation technique. Single crystals of ammonium hydrogen oxalate oxalic acid dihydrate have been successfully grown at room temperature using this facile method. researchgate.net This approach relies on the gradual removal of the solvent from a saturated solution, allowing for the formation of well-defined crystals over time. researchgate.net

Furthermore, specific synthetic routes have been developed for long-chain quaternary ammonium hydrogen oxalates. These compounds are prepared by reacting a corresponding long-chain amine with either oxalic acid or oxalic acid dihydrate. google.com The key to selectively forming the hydrogen oxalate salt over the neutral oxalate salt lies in controlling the molar ratio of the reactants. For the preparation of long-chain quaternary ammonium hydrogen oxalates, the molar ratio of the amine to oxalic acid is maintained between 0.9:1 and 1.1:1. google.com Water is a preferred solvent for dissolving the oxalic acid. google.com The reaction temperature for this process is advantageously kept between 10 to 80°C, with a preference for 20 to 60°C. google.com

Table 1: Molar Ratios for Quaternary Ammonium Oxalate Synthesis This table illustrates the required molar ratios of amine to oxalic acid for the synthesis of different types of long-chain quaternary ammonium oxalate salts.

| Target Product | Molar Ratio (Amine : Oxalic Acid) |

|---|---|

| Quaternary Ammonium Hydrogen Oxalate | 0.9:1 to 1.1:1 |

| Quaternary Ammonium Oxalate | 1.8:1 to 2.1:1 |

Data sourced from patent EP1747188B1. google.com

Synthesis of Substituted Oxamate (B1226882) Salts

The synthesis of substituted oxamate salts involves the functionalization of the oxalate anion, which can tailor the properties of the resulting compounds. researchgate.net These methods often start with a substituted oxamic acid or a derivative, which is then neutralized with an ammonium source.

A notable example is the synthesis of ammonium N-phenyloxamate (AmPhOxam). This compound was synthesized in nearly quantitative yield by neutralizing N-phenyloxamic acid with a stoichiometric amount of ammonium bicarbonate in an aqueous solution. rsc.org This method represents a straightforward pathway to producing N-substituted ammonium oxamates. rsc.orgresearchgate.net

Another approach involves the synthesis of ammonium oxathioamidate, a sulfur-containing analogue. This compound was synthesized through the hydrolysis of O-ethyl-thioxamate (oxalic acid-1-amide-2-O-ethyl ester) using ammonium hydrogen carbonate in an aqueous solution. mdpi.com Following the reaction, crystals suitable for analysis were obtained by the slow evaporation of an ethanol (B145695) solution of the product. mdpi.com

Researchers have also synthesized other structurally related salts, such as ammonium oxamate (AmOxam) and ammonium monomethyloxalate (AmMeox), to explore their properties. cnr.it The functionalization of oxalic acid to create monoamides (oxamates) or monoesters is a direct strategy to modify the characteristics of the resulting ammonium and calcium salts. researchgate.net

Table 2: Synthesis of Selected Substituted Ammonium Oxamate Salts This table summarizes the synthetic routes for various substituted ammonium oxamate salts as described in the literature.

| Product Compound | Key Reactants | Method |

|---|---|---|

| Ammonium N-phenyloxamate | N-phenyloxamic acid, Ammonium bicarbonate | Neutralization in aqueous solution rsc.org |

| Ammonium oxathioamidate | O-ethyl-thioxamate, Ammonium hydrogen carbonate | Hydrolysis in aqueous solution mdpi.com |

| Ammonium N-(pyridyn-2-ylmethyl)oxamate | N-(pyridyn-2-ylmethyl)oxamic acid, Ammonium source | Neutralization mdpi.com |

Data sourced from multiple scientific publications. rsc.orgmdpi.com

Structural Elucidation and Crystallographic Analysis

Molecular and Crystal Structure of Ammonium (B1175870) Oxalate (B1200264)

The investigation into the three-dimensional structure of ammonium oxalate has predominantly focused on its hydrated forms, which are more commonly encountered and stable under ambient conditions.

Detailed crystallographic data for the anhydrous form of ammonium oxalate, (NH₄)₂C₂O₄, is not extensively documented in the scientific literature. While the anhydrous compound is known to exist and can be prepared by dehydrating the monohydrate, its structural characterization by single-crystal X-ray diffraction is not as thoroughly reported as its hydrated counterpart. Most studies focus on the more stable and easily crystallized monohydrate form.

The most extensively studied form is ammonium oxalate monohydrate, (NH₄)₂C₂O₄·H₂O, which occurs naturally as the mineral oxammite. Single-crystal X-ray diffraction studies have unequivocally determined its structure.

Ammonium oxalate monohydrate crystallizes in the orthorhombic system with the space group P2₁2₁2. researchgate.net This structure indicates a high degree of order and a lack of a center of symmetry. The unit cell parameters have been refined at various temperatures, showing slight contractions upon cooling. A key and unusual feature of the structure is the conformation of the oxalate anion (C₂O₄²⁻). Unlike in many other oxalate salts where the anion is planar, in ammonium oxalate monohydrate, the two planar O-C-C groups are twisted relative to each other around the central carbon-carbon single bond. ku.dk The angle of this twist has been measured to be approximately 26.6° at room temperature and 26.9° at 150 K. researchgate.net The central C-C bond length is reported as 1.559 Å at room temperature and 1.568 Å at 150 K. researchgate.net

Another relevant hydrated form is ammonium oxalate monoperhydrate, (NH₄)₂C₂O₄·H₂O₂, which is isostructural with the monohydrate, crystallizing in the same P2₁2₁2 space group. ku.dkscispace.com The unit cell dimensions are very similar to the monohydrate, though slightly larger to accommodate the hydrogen peroxide molecule. scispace.com Interestingly, the twist of the oxalate ion is even more pronounced in the monoperhydrate, with a dihedral angle of 33.3°. ku.dkscispace.com

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Temperature | Reference |

|---|---|---|---|---|---|---|---|---|

| Ammonium Oxalate Monohydrate | (NH₄)₂C₂O₄·H₂O | Orthorhombic | P2₁2₁2 | 8.035 | 10.309 | 3.795 | Room Temp. | researchgate.net |

| Ammonium Oxalate Monohydrate | (NH₄)₂C₂O₄·H₂O | Orthorhombic | P2₁2₁2 | 8.017 | 10.309 | 3.735 | Low Temp. | researchgate.net |

| Ammonium Oxalate Monoperhydrate | (NH₄)₂C₂O₄·H₂O₂ | Orthorhombic | P2₁2₁2 | 8.57 | 10.54 | 3.81 | Room Temp. | scispace.com |

The unique twisted conformation of the oxalate ion in the monohydrate is attributed to the extensive and complex three-dimensional hydrogen bonding network within the crystal. ku.dkscispace.com This network is the primary force governing the supramolecular assembly of the ions and water molecules.

The structure features both ammonium (NH₄⁺) cations and water molecules acting as hydrogen bond donors, while the oxygen atoms of the oxalate anions and the water molecule itself act as acceptors. This results in a dense network of interactions that hold the crystal lattice together. Specifically, two main types of hydrogen bonds are observed:

Interlayer N-H···O bonds: The hydrogen atoms of the ammonium cations form strong hydrogen bonds with the oxygen atoms of the oxalate anions in adjacent layers of the structure. researchgate.net

Intralayer O-H···O bonds: The hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of the oxalate anions within the same layer. researchgate.net

This intricate web of hydrogen bonds creates a stable, tightly-packed structure. The specific geometry and directionality of these bonds are believed to exert steric and electronic forces on the oxalate anion, forcing it out of its preferred planar geometry into the observed twisted state. ku.dkscispace.com The substitution of a water molecule with the larger hydrogen peroxide molecule in the monoperhydrate alters the hydrogen bond network, leading to an even greater twist in the oxalate anion. ku.dkscispace.com

Polymorphism and Phase Transitions in Ammonium Oxalate Systems

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Despite the detailed characterization of the monohydrate form, there is no significant evidence in the literature to suggest that ammonium oxalate exhibits polymorphism under typical pressure and temperature conditions. The crystalline form, (NH₄)₂C₂O₄·H₂O, appears to be the thermodynamically stable phase.

It is important to distinguish true polymorphic phase transitions—where the chemical composition remains the same but the crystal structure changes—from thermal decomposition. When heated, ammonium oxalate does not undergo a phase transition to another crystalline form of ammonium oxalate. Instead, it undergoes irreversible chemical decomposition. The decomposition process begins at temperatures as low as 70°C and involves the breakdown of the compound into various gaseous products, including ammonia (B1221849), carbon dioxide, and water. This process is a chemical transformation, not a physical phase transition.

Spectroscopic Characterization Techniques for Structural Confirmation

While X-ray diffraction provides the definitive map of atomic positions, spectroscopic techniques are crucial for confirming the presence of specific functional groups and probing the nature of chemical bonds, which corroborates the crystallographic findings.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for the structural analysis of ammonium oxalate. These techniques probe the vibrational modes of the constituent polyatomic ions, NH₄⁺ and C₂O₄²⁻, as well as the water of hydration.

The spectra of ammonium oxalate monohydrate display characteristic bands corresponding to the vibrations of these groups. The ammonium ion (NH₄⁺) exhibits strong N-H stretching and bending modes. The oxalate ion (C₂O₄²⁻) has several characteristic vibrations, including symmetric and asymmetric C-O stretching modes and a C-C stretching mode. The water molecule is identified by its O-H stretching and H-O-H bending vibrations.

Theoretical solid-state calculations have been used to assign the bands observed in the Raman spectrum with high accuracy. The non-planar geometry of the oxalate ion in the crystal has a direct influence on its vibrational spectrum. For a planar oxalate ion with D₂h symmetry, the rule of mutual exclusion would apply, meaning that vibrational modes active in the Raman spectrum would be inactive in the IR spectrum, and vice versa. However, for ammonium oxalate monohydrate (oxammite), it has been noted that the infrared and Raman spectra are not mutually exclusive, which is consistent with the lower symmetry of the twisted oxalate anion found in the crystal structure.

| Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (IR) | Assignment | Reference |

|---|---|---|---|

| ~3200, 3040 | ~3200, 3040 | N-H stretching modes of NH₄⁺ | wikipedia.org |

| ~1700 | ~1695 | N-H bending modes of NH₄⁺ | wikipedia.org |

| ~1620 | ~1610 | H₂O bending mode | wikipedia.org |

| ~1488 | ~1480 | N-H bending modes of NH₄⁺ | wikipedia.org |

| ~1450 | - | Symmetric C-O stretching | wikipedia.org |

| - | ~1315 | Asymmetric C-O stretching | wikipedia.org |

| ~890 | - | C-C stretching | wikipedia.org |

| ~500 | ~500 | O-C-O bending (rocking) | wikipedia.org |

Note: Band positions are approximate and can vary slightly between different studies and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxalate and Ammonium Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insight into the local chemical environment of the oxalate and ammonium ions in ammonium oxalate. The distinct nuclei within each moiety (¹H, ¹³C, ¹⁴N, ¹⁵N) offer complementary information.

Ammonium Ion (NH₄⁺): The ammonium cation's NMR signature is primarily defined by the behavior of its protons (¹H) and nitrogen nucleus (¹⁴N or ¹⁵N).

¹H NMR: In aqueous solutions, the ammonium ion typically exhibits a characteristic 1:1:1 triplet in its ¹H NMR spectrum. mdpi.com This splitting pattern arises from the coupling between the protons and the spin-1 ¹⁴N nucleus. The chemical shift of the ammonium proton is sensitive to environmental factors such as pH and solvent. ub.edu For instance, in post-collection acidulated human saliva, the central line of the NH₄⁺ triplet signal appears in the range of δ = 7.08–7.14 ppm. mdpi.com The use of quantitative ¹H NMR is a recognized method for the detection and quantification of the ammonium ion in aqueous samples. nih.govacs.org

¹⁵N NMR: While the abundant ¹⁴N isotope has a nuclear spin of 1, which can lead to broad signals due to quadrupolar relaxation, the spin-½ ¹⁵N isotope yields much sharper lines, offering higher resolution. However, the very low natural abundance of ¹⁵N (0.37%) makes it an insensitive nucleus for NMR experiments without isotopic enrichment. wikipedia.org The chemical shift of the ammonium ion is influenced by pH. researchgate.net The IUPAC recommends nitromethane (B149229) (CH₃NO₂) as the standard for ¹⁵N NMR, but liquid ammonia (NH₃) is also commonly used, with its chemical shift assigned as 0 ppm. wikipedia.org

Oxalate Anion (C₂O₄²⁻): The oxalate moiety is primarily studied using ¹³C NMR spectroscopy.

¹³C NMR: The oxalate anion contains two equivalent carboxylate carbons. In ¹³C NMR spectra of oxalate-containing compounds, a single resonance is typically observed for these carbons. For example, in a solution containing a mixture of neptunyl(V) mono- and bis-oxalato complexes, the peak for the bound oxalate species appears between δ = 1 and 3 ppm, while the signal for excess, free oxalate in solution is found at approximately 170 ppm. osti.gov In the solid-state ¹³C CP/MAS NMR spectrum of imidazolium (B1220033) oxalate, the resonances attributed to the oxalic acid carbons appear at chemical shifts above 160 ppm. researchgate.net For comparison, the carbons in sodium oxalate in D₂O show a signal, while the carbons in diethyl oxalate have distinct shifts for the carboxyl and the ethyl groups. chemicalbook.comchemicalbook.com

Interactive Data Table: Typical NMR Spectroscopic Data for Ammonium and Oxalate Moieties

| Moiety | Nucleus | Typical Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|---|

| Ammonium (NH₄⁺) | ¹H | ~7.1 | Triplet | Chemical shift is dependent on pH and solvent. mdpi.comub.edu The triplet arises from coupling to ¹⁴N. |

| Ammonium (NH₄⁺) | ¹⁵N | Reference dependent (~0 ppm vs NH₃) | Singlet (proton decoupled) | Low natural abundance makes detection difficult without isotopic labeling. wikipedia.org |

| Oxalate (C₂O₄²⁻) | ¹³C | >160 | Singlet | Value from solid-state NMR of an oxalate salt. researchgate.net In solution, the chemical shift can vary significantly based on coordination. osti.gov |

Structural Comparisons with Related Oxalate Salts and Coordination Compounds

The crystal structure of ammonium oxalate, particularly its monohydrate form, ((NH₄)₂C₂O₄·H₂O), presents interesting features when compared to other simple oxalate salts and more complex coordination compounds. A key feature of ammonium oxalate monohydrate is the non-planar conformation of the oxalate ion. scispace.comku.dk This deviation from planarity is attributed to the specific hydrogen bonding network within the crystal. scispace.comku.dk

In contrast, when the oxalate anion acts as a bidentate ligand chelating to a single metal center, it almost invariably adopts a planar conformation. wikipedia.org This planar arrangement is a common feature in many transition metal oxalate complexes, where the oxalate ligand forms a stable five-membered MC₂O₂ ring. wikipedia.orgwikipedia.org Examples include the well-known potassium ferrioxalate, K₃[Fe(C₂O₄)₃]. wikipedia.org

The structural parameters of ammonium oxalate monohydrate can be compared with those of other oxalate-containing compounds. Ammonium oxalate monohydrate crystallizes in the orthorhombic space group P2₁2₁2. researchgate.net A related compound, ammonium oxalate monoperhydrate, ((NH₄)₂C₂O₄·H₂O₂), crystallizes in the same space group with very similar unit cell dimensions. scispace.comku.dk In the monoperhydrate, the angle of twist between the two CO₂ groups of the oxalate ion is 33.3°, which is even larger than the 26.6° twist observed in the monohydrate, indicating that the non-planar oxalate geometry is retained and even enhanced. scispace.comku.dk

The structure of ammonium oxalate can also be compared to double salts where it is a component, such as copper ammonium oxalate dihydrate, Cu(NH₄)₂(C₂O₄)₂·2H₂O. aip.org In this compound, the copper ions are in a distorted octahedral coordination with four nearby oxygen atoms and two more distant atoms. The oxalate ions themselves are reported to be slightly non-planar. aip.org The environment of the ammonium ions consists of eight nearest oxygen atoms at an average distance of 3 Å. aip.org

Simple alkali metal oxalates also provide a basis for comparison. For instance, different structural forms of rubidium oxalate (Rb₂C₂O₄) have been identified, one containing a planar oxalate and another a staggered one. wikipedia.org In caesium oxalate (Cs₂C₂O₄), the O–C–C–O dihedral angle is 81(1)°, demonstrating a significantly non-planar, staggered conformation. wikipedia.org This variability highlights that while a planar oxalate is common in coordination complexes, the conformation in simple ionic salts can be significantly influenced by the cation size and the resulting crystal packing and hydrogen bonding networks.

Interactive Data Table: Structural Comparison of Ammonium Oxalate with Related Compounds

| Compound | Formula | Crystal System | Space Group | Oxalate Conformation | Key Features |

|---|---|---|---|---|---|

| Ammonium Oxalate Monohydrate | (NH₄)₂C₂O₄·H₂O | Orthorhombic | P2₁2₁2 | Non-planar (26.6° twist) scispace.comku.dk | Deviation from planarity due to hydrogen bonding. scispace.comku.dk |

| Ammonium Oxalate Monoperhydrate | (NH₄)₂C₂O₄·H₂O₂ | Orthorhombic | P2₁2₁2 | Non-planar (33.3° twist) scispace.comku.dk | Structurally similar to the monohydrate. scispace.comku.dk |

| Potassium Ferrioxalate | K₃[Fe(C₂O₄)₃] | - | - | Planar wikipedia.org | Typical bidentate chelation in a coordination complex. wikipedia.org |

| Copper Ammonium Oxalate Dihydrate | Cu(NH₄)₂(C₂O₄)₂·2H₂O | Triclinic | P1̄ | Slightly non-planar aip.org | Distorted octahedral coordination around Cu²⁺. aip.org |

| Caesium Oxalate | Cs₂C₂O₄ | - | - | Non-planar (81° dihedral) wikipedia.org | Example of a highly staggered oxalate in a simple salt. wikipedia.org |

Chemical Reactivity and Solution Chemistry

Acid-Base Equilibria of the Oxalate (B1200264) Anion in Solution

The oxalate anion is the conjugate base of oxalic acid (H₂C₂O₄), a diprotic acid that dissociates in two steps. youtube.com The equilibria involving the oxalate ion are extensions of these dissociation steps. The first dissociation yields the hydrogen oxalate anion (HC₂O₄⁻), and the second yields the oxalate anion (C₂O₄²⁻). wikipedia.org

H₂C₂O₄(aq) + H₂O(l) ⇌ HC₂O₄⁻(aq) + H₃O⁺(aq) (pKa₁ = 1.25 - 1.27) wikipedia.orgchemeurope.comnih.govchegg.com HC₂O₄⁻(aq) + H₂O(l) ⇌ C₂O₄²⁻(aq) + H₃O⁺(aq) (pKa₂ = 4.26 - 4.28) wikipedia.orgchemeurope.comnih.gov

As a conjugate base of a weak acid, the oxalate ion can accept protons from water, establishing a basic equilibrium in solution. orchidsinternationalschool.comwyzant.com

C₂O₄²⁻(aq) + H₂O(l) ⇌ HC₂O₄⁻(aq) + OH⁻(aq)

The pH of a solution of ammonium (B1175870) oxalate is influenced by this equilibrium as well as the acidic nature of the ammonium cation (NH₄⁺). In solutions with a neutral pH, oxalic acid is almost completely converted to the oxalate dianion. wikipedia.org

Table 1: Acid Dissociation Constants (pKa) of Oxalic Acid

| Dissociation Step | Equilibrium | pKa Value |

|---|---|---|

| First (pKa₁) | H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ | 1.25 - 1.27 wikipedia.orgchemeurope.comnih.govgwu.educhegg.com |

A solution containing both a weak acid and its conjugate base can act as a buffer. Solutions containing oxalic acid and sodium oxalate, or ammonium oxalate and oxalic acid, can be used to create buffer systems. study.comresearchgate.netbrainly.com The effective buffering range for the HC₂O₄⁻/C₂O₄²⁻ conjugate pair is centered around the pKa₂, approximately pH 3.3 to 5.3. This makes oxalate buffers useful for maintaining a stable, acidic pH in various chemical applications. researchgate.net The buffering capacity is highest when the concentrations of the hydrogen oxalate and oxalate anions are equal, which occurs when the pH of the solution is equal to the pKa₂ of oxalic acid. brainly.com

Complexation and Chelation Chemistry of Oxalate Ligands

The oxalate anion is an excellent ligand for many metal ions. chemeurope.com It typically functions as a bidentate ligand, meaning it binds to a central metal atom at two sites through two of its oxygen atoms. fiveable.meorchidsinternationalschool.com This binding forms a stable five-membered ring structure (MC₂O₂), a type of complex known as a chelate. wikipedia.orgfiveable.meunacademy.com

Oxalate forms coordination complexes with a wide variety of metal ions, including transition metals, alkaline earth metals, and lanthanides. wikipedia.orgfiveable.meorchidsinternationalschool.com These complexes can be homoleptic, containing only oxalate ligands (e.g., [Fe(C₂O₄)₃]³⁻), or mixed-ligand complexes that include other ligands in addition to oxalate (e.g., [Co(C₂O₄)(NH₃)₄]⁺). wikipedia.org The formation of many metal oxalate salts, such as calcium oxalate, results in insoluble precipitates, a property utilized in gravimetric analysis for the quantitative determination of metals like calcium. chemeurope.comorchidsinternationalschool.com The ability of oxalate to form water-soluble complexes with ferric ions (Fe³⁺) is the basis for its use in rust removal applications. wikipedia.org

In the context of ligand field theory, which describes the bonding and electronic structure of coordination complexes, ligands are classified based on their ability to split the d-orbitals of the central metal ion. This splitting is quantified by the ligand-field splitting parameter (Δ). The spectrochemical series is an empirically derived list of ligands ordered by their field strength. wikipedia.org

The oxalate ligand (C₂O₄²⁻) is positioned in the spectrochemical series as a weak-field ligand. ukessays.comwikipedia.orgquora.com This means it causes a relatively small splitting of the d-orbitals. For transition metal complexes, this has important consequences for their electronic and magnetic properties. Complexes with weak-field ligands like oxalate are more likely to be "high-spin," meaning that electrons will occupy higher energy d-orbitals before pairing up in lower energy orbitals. ukessays.comwikipedia.org

Spectrochemical Series (Partial) Weak Field <--------------------------------> Strong Field I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NH₃ < en < CN⁻ < CO wikipedia.orgquora.com

The formation of a chelate ring by a bidentate ligand like oxalate results in a complex that is significantly more thermodynamically stable than an analogous complex formed with comparable monodentate ligands. This enhanced stability is known as the chelate effect. unacademy.comuwimona.edu.jmlibretexts.org The primary driving force for the chelate effect is a favorable entropy change (ΔS). The reaction of one bidentate ligand to displace two monodentate ligands leads to an increase in the number of free molecules in the system, resulting in a positive entropy change. wikipedia.orglibretexts.org

Note: Values are approximate and can vary with experimental conditions such as temperature and ionic strength.

Redox Properties and Reducing Agent Behavior

The oxalate anion can act as a reducing agent, meaning it can donate electrons and be oxidized in a chemical reaction. quora.com The carbon atoms in the oxalate ion have an oxidation state of +3. They can be oxidized to carbon dioxide (CO₂), where the carbon has an oxidation state of +4. libretexts.org

C₂O₄²⁻(aq) → 2CO₂(g) + 2e⁻

This reducing property is famously demonstrated in the reaction between oxalate and potassium permanganate (B83412) (KMnO₄) in an acidic solution. wikipedia.orgresearchgate.net In this reaction, the deep purple permanganate ion (MnO₄⁻), where manganese is in the +7 oxidation state, is reduced to the nearly colorless manganese(II) ion (Mn²⁺), while the oxalate is oxidized to carbon dioxide. libretexts.org This reaction is autocatalytic, meaning one of the products (Mn²⁺) acts as a catalyst, and it is a common titration used to standardize permanganate solutions. wikipedia.orgresearchgate.netprinceton.edu

Advanced Analytical Chemistry Methodologies

Gravimetric Determination of Metal Ions using Ammonium (B1175870) Oxalate (B1200264)

Gravimetric analysis is a quantitative method based on the measurement of an analyte's mass. wikipedia.org Ammonium oxalate is a crucial precipitating agent in this context, particularly for the determination of certain metal ions that form insoluble oxalate salts. abachemicals.com

Quantitative Precipitation of Calcium Ions

A prominent application of ammonium oxalate is in the gravimetric determination of calcium. wikipedia.orgabachemicals.com In this method, an excess of ammonium oxalate solution is added to a solution containing calcium ions (Ca²⁺). wikipedia.orgbuffalostate.edu The reaction leads to the formation of a sparingly soluble precipitate, calcium oxalate (CaC₂O₄), which can be isolated, dried, and weighed. wikipedia.orgscribd.com

The precipitation is typically carried out in a basic solution, as calcium oxalate is soluble in acidic conditions due to the protonation of the oxalate ion. buffalostate.eduscribd.com To ensure the formation of large, easily filterable crystals and to minimize impurities, the precipitation is often performed slowly. This can be achieved by initially mixing the calcium ions and ammonium oxalate in an acidic solution and then gradually increasing the pH. buffalostate.eduscribd.com A common technique involves the thermal decomposition of urea, which slowly generates ammonia (B1221849) and raises the pH of the solution. buffalostate.eduscribd.com

The collected calcium oxalate precipitate is thoroughly washed to remove any soluble impurities. uoh.edu.iq For highly accurate results, the precipitate is often ignited at a high temperature, which converts the calcium oxalate to a more stable form for weighing, such as calcium oxide (CaO) or calcium carbonate (CaCO₃). wikipedia.org The mass of the final product allows for the calculation of the original calcium concentration in the sample. wikipedia.org

Applications in Material Composition Analysis

The gravimetric method using ammonium oxalate is not limited to the analysis of simple aqueous solutions. It is a valuable technique for determining the calcium content in a wide range of materials. This includes applications in water quality analysis to measure calcium levels, as well as in the analysis of various industrial and biological samples. wikipedia.org The accuracy and precision of gravimetric analysis, when performed carefully, make it a reliable method for material composition studies. uoh.edu.iq

Titrimetric Methods for Oxalate Quantification

Titrimetric analysis, another cornerstone of quantitative chemistry, can be employed to determine the concentration of the oxalate component of ammonium oxalate.

Permanganate (B83412) Titration Protocols and Standardization

The oxalate ion (C₂O₄²⁻) can be quantified through redox titration with a standardized solution of potassium permanganate (KMnO₄). byjus.com In this reaction, which is carried out in an acidic medium, the permanganate ion (MnO₄⁻) acts as a strong oxidizing agent, oxidizing the oxalate ion to carbon dioxide (CO₂), while being reduced to manganese(II) ions (Mn²⁺). byjus.compharmaguddu.com

The reaction is typically performed at an elevated temperature, around 60-70°C, because the reaction is slow at room temperature. byjus.compharmaguddu.com No external indicator is necessary for this titration, as the intensely purple permanganate ion serves as its own indicator. The endpoint is reached when a faint, persistent pink color appears in the solution, signaling an excess of permanganate ions. byjus.compharmaguddu.com

For accurate results, the potassium permanganate solution must first be standardized. This is commonly done using a primary standard, such as pure sodium oxalate. nist.govhiranuma.com A known weight of sodium oxalate is dissolved in a sulfuric acid solution and then titrated with the potassium permanganate solution. nist.govhiranuma.com By accurately measuring the volume of permanganate solution required to reach the endpoint, its exact concentration can be determined. A modified procedure involves adding most of the permanganate to the acidic oxalate solution at room temperature, then heating to 55-60°C to complete the titration, which has been shown to yield results that agree well with other primary standards. nist.gov

| Titration Parameter | Recommended Condition |

| Titrant | Standardized Potassium Permanganate (KMnO₄) |

| Analyte | Oxalate (from Ammonium Oxalate) |

| Medium | Acidic (Sulfuric Acid) |

| Temperature | 60-70°C |

| Indicator | Self-indicating (KMnO₄) |

| Endpoint | Faint, persistent pink color |

Spectroscopic Analytical Techniques for Detection and Quantification

Spectroscopic methods offer high sensitivity and selectivity for the detection and quantification of specific components of a compound. In the case of ammonium oxalate, fluorimetric methods are particularly useful for the determination of the ammonium ion.

Fluorimetric Detection Methods for Ammonia

The ammonium ion (NH₄⁺) can be quantified using fluorimetric techniques. A common method involves the reaction of ammonia with o-phthaldialdehyde (OPA) and a sulfite (B76179) in an alkaline medium. skalar.comscispace.com This reaction produces a highly fluorescent product. skalar.comnih.gov The intensity of the fluorescence, measured at a specific excitation and emission wavelength, is directly proportional to the concentration of ammonia in the sample. assaygenie.com

This method is known for its simplicity, sensitivity, and the requirement for fewer reagents. skalar.com It has been successfully applied to the analysis of ammonia in various matrices, including seawater and ambient air. skalar.comscispace.com For air analysis, ammonia can be collected on a cellulose (B213188) filter impregnated with oxalic acid. scispace.com The collected ammonium is then solubilized and analyzed using the OPA-based fluorimetric method. scispace.com

Recent advancements have explored the use of other fluorescent reagents, such as 4-methoxyphthalaldehyde (B1610234) (MOPA), which can offer even greater sensitivity and rapidity for the determination of trace amounts of ammonium in environmental samples. nih.gov

| Parameter | OPA Method | MOPA Method |

| Reagent | o-phthaldialdehyde (OPA) and sulfite | 4-methoxyphthalaldehyde (MOPA) and sulfite |

| Medium | Alkaline | Alkaline (pH 11.2-12.0) |

| Excitation Wavelength | ~360-370 nm | 370 nm |

| Emission Wavelength | ~422-450 nm | 454 nm |

| Key Advantage | Simplicity and good sensitivity | Higher sensitivity and speed |

Role in Environmental Sample Preparation and Analysis

Ammonium oxalate, particularly as an acidic solution, serves as a critical reagent in the preparation and analysis of environmental samples, most notably soils and sediments. wikipedia.org Its utility stems from its ability to selectively dissolve certain mineral phases and to form stable complexes with metal ions, facilitating their extraction and subsequent quantification. tandfonline.comnih.gov

Acid ammonium oxalate is a widely employed extractant in soil chemistry for the selective dissolution and quantification of non-crystalline and poorly crystalline metal oxides. wikipedia.orgucdavis.edu This extraction, commonly known as the Tamm's reagent method, targets amorphous and short-range order minerals, which are highly reactive components in soil. csbplab.com.augeokniga.orgresearchgate.net The method is crucial for differentiating these easily weatherable oxides from their more stable, crystalline counterparts. researchgate.netcdnsciencepub.combohrium.com

The procedure typically involves shaking a soil sample with a solution of ammonium oxalate and oxalic acid, buffered to an acidic pH (commonly pH 3), in the dark to prevent the photo-reduction of iron oxides. tandfonline.comresearchgate.netsquarespace.com The oxalate anion acts as a ligand, forming soluble complexes with metal ions like iron (Fe) and aluminum (Al), effectively removing them from the solid phase. squarespace.comresearchgate.net This extraction targets specific mineral forms such as ferrihydrite, allophane, and imogolite, as well as metal ions complexed with organic matter. researchgate.netresearchgate.net In contrast, crystalline oxides like goethite and hematite (B75146) are largely resistant to dissolution by acid oxalate, although some nanocrystalline forms may be partially extracted. researchgate.netcdnsciencepub.compublish.csiro.au

The concentration of the extracted metals, typically determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy, provides a valuable measure of the "active" or "reactive" metal oxide fraction in the soil. ucdavis.educsbplab.com.au This information is essential for understanding soil development (pedogenesis), nutrient cycling, and the fate of contaminants. cdnsciencepub.combohrium.com For instance, the amount of oxalate-extractable iron and aluminum is a key indicator of B horizon development in certain soil types like podzols. researchgate.netcdnsciencepub.com

The optimal conditions for this extraction can vary depending on the soil's characteristics, but standardized procedures have been developed to ensure comparability of results. tandfonline.com

Table 1: Typical Conditions for Acid Ammonium Oxalate Extraction of Soil Metal Oxides

| Parameter | Typical Value/Condition | Purpose/Rationale | Source(s) |

| Reagent Composition | 0.2 M Ammonium Oxalate + Oxalic Acid | Provides oxalate ions for complexation and dissolution. | researchgate.net |

| pH | 3.0 | Optimizes dissolution of amorphous phases while minimizing attack on crystalline minerals. | ucdavis.edutandfonline.comresearchgate.net |

| Soil to Solution Ratio | 1:100 or 1:200 | Ensures sufficient reagent volume for complete reaction with target phases. | tandfonline.com |

| Extraction Time | 2 to 4 hours | Allows for the dissolution of target materials like allophane and ferrihydrite. | tandfonline.comresearchgate.netsquarespace.com |

| Extraction Condition | Shaking in darkness | Prevents photochemical reduction of Fe(III) oxides, ensuring selectivity. | geokniga.orgresearchgate.netsquarespace.com |

| Target Analytes | Fe, Al, Si, Mn | Quantifies the non-crystalline and poorly crystalline fractions of these elements. | ucdavis.edutandfonline.comresearchgate.net |

| Targeted Minerals | Ferrihydrite, allophane, imogolite | Selectively dissolves these amorphous or short-range-order minerals. | researchgate.net |

Understanding the chemical form, or speciation, of metal ions in environmental matrices is crucial for assessing their mobility, bioavailability, and toxicity. Ammonium oxalate is a key reagent used in sequential extraction procedures designed to partition metals into different operational fractions. tandfonline.com Sequential extraction involves treating a soil or sediment sample with a series of reagents of increasing strength to dissolve specific chemical pools of metals.

In this context, acid ammonium oxalate extraction is used to determine the fraction of metals associated with amorphous and poorly crystalline iron and aluminum oxides. tandfonline.compublish.csiro.au This fraction is considered a significant sink for trace metals in many soil environments. nih.gov By complexing with Fe and Al in these oxides, the oxalate reagent releases the associated trace metals into the solution for analysis. tandfonline.com The effectiveness of the extraction depends on the metal being studied and its tendency to form stable, soluble oxalate complexes. tandfonline.com

For example, studies have shown that ammonium oxalate is effective for extracting various heavy metals, including cadmium (Cd), copper (Cu), lead (Pb), and zinc (Zn), that are bound to Mn-oxides and amorphous Fe-compounds. tandfonline.comcdnsciencepub.com However, the formation of insoluble metal oxalate precipitates for some metals can be a complicating factor. tandfonline.comcdnsciencepub.com Geochemical modeling is sometimes used in conjunction with sequential extraction data to provide a more robust interpretation of metal speciation. researchgate.net While ion chromatography (IC) is a powerful tool for speciation, distinguishing between different oxidation states like Fe(II) and Fe(III), ammonium oxalate serves as an important extractant to prepare samples for such analyses. unil.ch

Table 2: Role of Ammonium Oxalate in Metal Speciation Studies

| Metal Ion | Role of Ammonium Oxalate | Finding/Application | Source(s) |

| Cd, Cu, Ni, Pb, Zn | Extractant in sequential fractionation schemes. | Used to determine the fraction bound to amorphous Fe and Mn oxides. | tandfonline.com |

| Cu, Pb, La | Extractant for siderophilic (iron-associated) metals. | Demonstrates the affinity of these metals for iron minerals dissolved by Tamm's reagent. | nih.gov |

| Fe(II), Fe(III) | Extractant prior to analysis. | Prepares soil and sediment extracts for the determination of different iron oxidation states by IC. | unil.ch |

| Pb, Cu, Cd | Releasing agent for sorbed ions. | Efficiently displaces metal ions sorbed on synthetic hydrous aluminum oxides. | cdnsciencepub.com |

| Fe, Al | Selective extractant for non-crystalline forms. | Distinguishes the amorphous/organically-bound fraction from the crystalline oxide fraction. | researchgate.netcdnsciencepub.comresearchgate.net |

Applications in Chemical Separations and Purification Processes

The ability of the oxalate ion (C₂O₄²⁻) to form insoluble salts and stable soluble complexes with a wide range of metal cations makes ammonium oxalate a valuable reagent in various chemical separation and purification processes. ku.eduresearchgate.netacs.org Its applications range from qualitative analysis to the large-scale industrial purification of valuable elements. brainly.comoup.com

One of the most significant applications is in the separation and purification of rare-earth elements (REEs). oup.comgoogle.com REEs can be selectively precipitated from aqueous solutions containing other metals by adding ammonium oxalate. google.com The process involves intimately mixing a solution of a water-soluble rare-earth compound with an ammonium salt and an oxalate source, causing the formation of an ammonium rare earth double oxalate precipitate. google.com This precipitate can be easily separated by filtration, washed, and then calcined at high temperatures (600°C to 1,200°C) to produce high-purity rare-earth oxides. google.com This method is advantageous because the oxalate precipitation is effective even in acidic solutions, unlike hydroxide (B78521) or carbonate precipitation which requires high pH. taylorandfrancis.com

In qualitative analytical chemistry, ammonium oxalate is a classic reagent for the detection and separation of calcium ions (Ca²⁺). brainly.comjove.com The addition of ammonium oxalate to a solution containing Ca²⁺ results in the formation of a distinct white precipitate of calcium oxalate, which is insoluble in water and acetic acid, thus confirming the presence of calcium. brainly.comjove.comlibretexts.org

Furthermore, oxalate chemistry, including the use of ammonium oxalate, is being explored for recycling and recovering critical metals from waste streams. ku.edubohrium.com For example, it is used to separate cobalt from lithium in the recycling of LiCoO₂ cathodes from spent lithium-ion batteries. bohrium.com In mineral processing, ammonium oxalate can act as a selective activator in the flotation separation of different sulfide (B99878) minerals, such as separating pyrite (B73398) from arsenopyrite. ustb.edu.cnresearchgate.net It modifies the surface properties of the minerals, allowing for their efficient separation. ustb.edu.cn

Table 3: Applications of Ammonium Oxalate in Separation and Purification

| Process | Target Element(s)/Compound(s) | Mechanism | Industry/Field | Source(s) |

| Rare-Earth Purification | Yttrium and other REEs | Selective precipitation as ammonium rare earth double oxalates. | Metallurgy, Electronics | oup.comgoogle.com |

| Qualitative Analysis | Calcium (Ca²⁺) | Precipitation of insoluble calcium oxalate. | Analytical Chemistry | brainly.comjove.comlibretexts.org |

| Mineral Flotation | Pyrite (FeS₂) from Arsenopyrite (FeAsS) | Selective surface activation of pyrite. | Mining, Mineral Processing | ustb.edu.cnresearchgate.net |

| Battery Recycling | Cobalt (Co) from Lithium (Li) | Precipitation of cobalt oxalate, leaving lithium in solution. | Recycling, Materials Science | bohrium.com |

| General Metal Recovery | Transition metals (Ni, Mn, Co) | Precipitation of insoluble metal oxalates. | Hydrometallurgy, Waste Treatment | ku.eduresearchgate.net |

Environmental Chemistry and Atmospheric Science Research

Atmospheric Formation and Clustering Dynamics

Ammonium (B1175870) oxalate (B1200264), the ammonium salt of oxalic acid, plays a significant role in atmospheric chemistry, particularly in the formation of new particles. Oxalic acid is the most abundant dicarboxylic acid in the atmosphere and a major component of organic aerosols. nih.gov Its interaction with ammonia (B1221849), another key atmospheric trace gas, leads to the formation of ammonium oxalate, influencing the chemical and physical properties of aerosol particles.

The formation of ammonium oxalate in the atmosphere can occur through gas-phase reactions between oxalic acid and ammonia, as well as through aqueous-phase reactions within aerosol particles. The reaction between oxalic acid and ammonium sulfate (B86663) in aerosols can lead to the formation of ammonium hydrogen oxalate (NH₄HC₂O₄). copernicus.org The presence of ammonia can significantly enhance the partitioning of oxalic acid from the gas phase to the aerosol phase. mdpi.com

Hydrogen bonding is a crucial driving force in the formation of molecular clusters in the atmosphere. mdpi.com Oxalic acid, with its two carboxylic acid groups, can act as both a hydrogen bond donor and acceptor, allowing it to form stable clusters with other atmospheric molecules like sulfuric acid, water, and ammonia. nih.govacs.org

Theoretical studies have shown that oxalic acid and ammonia can form stable hydrogen-bonded clusters. nih.govrsc.org The interaction involves the transfer of a proton from oxalic acid to ammonia, forming an ammonium cation and an oxalate anion, resulting in a strong ionic bond. rsc.org The hydration of these oxalic acid-ammonia clusters is also an important process. The addition of water molecules can further stabilize these clusters, potentially contributing to atmospheric nucleation. rsc.org

The interaction of oxalic acid with sulfuric acid, a key precursor for atmospheric nucleation, has also been studied. nih.govresearchgate.net Theoretical calculations suggest that clusters of oxalic acid and sulfuric acid are thermodynamically more stable than clusters of oxalic acid and ammonia. researchgate.net This indicates that the interaction between oxalic acid and sulfuric acid may be more significant for new particle formation in certain atmospheric environments.

Theoretical models are essential tools for understanding the complex processes of new particle formation (NPF) in the atmosphere. copernicus.org Global 3-D chemistry/transport models have been used to simulate the global distribution and lifecycle of oxalate. copernicus.org These models suggest that a significant portion of atmospheric oxalate is formed in-cloud, with biogenic hydrocarbons like isoprene (B109036) being major precursors. copernicus.org

Quantum chemical calculations have been employed to investigate the initial steps of nucleation involving oxalic acid, ammonia, and other atmospheric species. nih.govrsc.orgresearchgate.net These calculations provide insights into the structures, stabilities, and thermodynamics of small molecular clusters. The results indicate that the formation of clusters containing oxalic acid, ammonia, and water is favorable under cold atmospheric conditions. rsc.org

Modeling studies have also highlighted the importance of multicomponent NPF, where sulfuric acid, ammonia, and organic vapors, including those derived from biogenic sources, act together. nih.govnih.gov The presence of ammonia can significantly enhance NPF rates compared to the binary system of sulfuric acid and water. copernicus.org While the primary focus of many NPF models has been on sulfuric acid and ammonia, the role of organic compounds like oxalic acid is increasingly being recognized as crucial for explaining NPF events in various atmospheric environments.

Table of Modeled Atmospheric Reactions and Parameters

| Reactants | Products | Environment | Significance in NPF |

| Oxalic Acid + Ammonium Sulfate | Ammonium Hydrogen Oxalate | Aerosol | Influences hygroscopicity copernicus.org |

| Oxalic Acid + Ammonia | Ammonium Oxalate Clusters | Gas Phase | Enhanced partitioning to aerosol mdpi.com |

| (H₂C₂O₄)(NH₃) + H₂O | Hydrated Clusters | Gas Phase | Stabilizes clusters rsc.org |

| Oxalic Acid + Sulfuric Acid | (H₂C₂O₄)(H₂SO₄) Clusters | Gas Phase | Thermodynamically stable researchgate.net |

Environmental Fate and Transport Mechanisms

The environmental fate of ammonium oxalate is determined by a combination of biological and chemical processes that influence its persistence and transport in soil and water.

In soil and aquatic environments, the primary fate of the oxalate ion is expected to be biodegradation. scbt.com Several bacterial and fungal species are capable of degrading oxalates. researchgate.net For instance, bacteria like Oxalobacter formigenes utilize oxalate as their primary energy source, converting it to formate (B1220265) and carbon dioxide. mdpi.com Probiotic bacteria such as some species of Lactobacillus and Bifidobacterium have also demonstrated the ability to degrade oxalate. researchgate.netmdpi.com The efficiency of oxalate degradation by microorganisms can be influenced by environmental factors such as pH and the presence of other nutrients like glucose. mdpi.com For example, the degradation rate of ammonium oxalate by O. formigenes increases with pH from 5.5 to 6.0. mdpi.com

Photolysis is anticipated to be a significant degradation pathway for oxalic acid and its salts on soil surfaces. scbt.com The daytime persistence of these compounds is not expected to be long. scbt.com In aqueous solutions, the destruction of oxalic acid can be achieved using ultraviolet (UV) light, and the rate of this degradation is enhanced by the presence of hydrogen peroxide (H₂O₂). unt.edu This process involves the generation of hydroxyl radicals from the photochemical decomposition of H₂O₂, which then oxidize the oxalate. unt.edu Another pathway involves the direct oxidation of oxalate by a photogenerated hole to an oxalate radical, which can then undergo decarboxylation to form formate radicals. researchgate.net

Ammonium oxalate, particularly in an acidified solution (acid ammonium oxalate), is widely used in soil chemistry to extract and quantify non-crystalline and poorly crystalline forms of iron (Fe) and aluminum (Al) oxides. wikipedia.orgsquarespace.comucdavis.edu This extraction process involves the formation of soluble complexes between the oxalate ion and the metal ions. squarespace.com The oxalate ion can also interact with organically bound forms of these metals. squarespace.com

The presence of oxalate in soil, often from root exudates of plants, can significantly influence the mobility and bioavailability of metals. mdpi.com Oxalate can chelate with metal cations such as Fe³⁺ and Al³⁺, which can lead to the dissolution of minerals and the release of these metals into the soil solution. mdpi.com This process can enhance the leaching of heavy metals like copper and zinc from contaminated soils. researchgate.net The interaction between ammonium oxalate and soil minerals is a key factor in the biogeochemical cycling of metals and nutrients.

Table of Environmental Fate Processes

| Process | Description | Key Factors | Environmental Compartment |

| Biodegradation | Microbial breakdown of oxalate. scbt.comresearchgate.netmdpi.com | pH, nutrient availability mdpi.com | Soil, Water |

| Photolysis | Degradation by UV light. scbt.comunt.edu | Presence of H₂O₂ unt.edu | Soil Surface, Water |

| Mineral Interaction | Complexation with Fe and Al oxides. wikipedia.orgsquarespace.comucdavis.edu | Soil pH | Soil |

| Metal Leaching | Mobilization of heavy metals. researchgate.net | Oxalate concentration | Soil |

Role in Biogeochemical Cycles of Nitrogen and Carbon

Ammonium oxalate ((NH₄)₂C₂O₄), as a salt containing both a reduced form of nitrogen (ammonium) and an organic carbon component (oxalate), plays a dual role in the biogeochemical cycling of these two essential elements. Its presence and transformation in terrestrial and atmospheric environments link the nitrogen and carbon cycles through various biological and chemical pathways.

Contribution to the Nitrogen Cycle

The ammonium (NH₄⁺) moiety of ammonium oxalate is a key component in the nitrogen cycle. The compound's primary contribution is through the release of ammonium, a bioavailable form of nitrogen, into the environment.

Ammonification and Plant Uptake : In soil, the dissolution of ammonium oxalate releases ammonium ions directly into the soil solution. This process contributes to the pool of plant-available nitrogen. Plants can absorb ammonium through their roots and assimilate it into essential organic molecules like amino acids and proteins. Furthermore, the decomposition of organic matter containing ammonium oxalate, such as guano, by microorganisms also releases ammonium in a process known as ammonification.

Nitrification : Once in the soil, the ammonium ions released from ammonium oxalate can be oxidized by nitrifying bacteria. In a two-step process, bacteria like Nitrosomonas convert ammonium to nitrite (B80452) (NO₂⁻), which is then converted to nitrate (B79036) (NO₃⁻) by bacteria such as Nitrobacter. Nitrate is another primary form of nitrogen that is readily taken up by plants.

Thermal Decomposition : The heating of ammonium oxalate leads to its decomposition, releasing nitrogen-containing gases. At elevated temperatures, it breaks down to produce ammonia (NH₃), carbon dioxide (CO₂), carbon monoxide (CO), and water. One decomposition pathway can also yield elemental nitrogen (N₂). This represents a pathway for the return of nitrogen to the atmosphere.

Table 1: Gaseous Products from the Thermal Decomposition of Ammonium Oxalate

| Temperature Range (°C) | Primary Nitrogen Products | Primary Carbon Products | Other Products | Reference |

| 215 - 265 | NH₃ (Ammonia) | CO (Carbon Monoxide), CO₂ (Carbon Dioxide) | H₂O (Water) | |

| ≥ 65 | NH₃ (Ammonia), N₂ (Nitrogen) | CO₂ (Carbon Dioxide) | H₂ (Hydrogen) |

Contribution to the Carbon Cycle

The oxalate (C₂O₄²⁻) component of the salt is an organic anion that participates significantly in the carbon cycle, primarily through microbial metabolism.

Microbial Degradation : A specialized group of microorganisms, known as oxalotrophs or oxalate-degrading bacteria, can utilize oxalate as their sole source of carbon and energy. Genera such as Lactobacillus and Bifidobacterium have demonstrated the ability to degrade ammonium oxalate. This microbial consumption breaks down the organic oxalate molecule, releasing carbon back into the environment, primarily as carbon dioxide through respiration.

The Oxalate-Carbonate Pathway (OCP) : A crucial biogeochemical process involving oxalate is the Oxalate-Carbonate Pathway (OCP). This pathway provides a mechanism for long-term carbon sequestration. Plants fix atmospheric CO₂ and can store a portion of it as calcium oxalate. Upon decomposition of plant litter, oxalotrophic bacteria metabolize the oxalate. This process increases the local soil pH, creating alkaline conditions that favor the precipitation of calcium carbonate (CaCO₃). The conversion of atmospheric CO₂ into stable carbonate minerals represents a significant carbon sink, locking carbon away in the soil for potentially thousands of years. The degradation of ammonium oxalate can contribute the oxalate ions necessary for this pathway to proceed.

Table 2: Reported Oxalate Degradation by Select Bacterial Strains

| Bacterial Strain | Substrate | Degradation Activity (%) | Incubation Time | Reference |

| Lactobacillus plantarum | 10 mM Ammonium Oxalate | 70.0% | Not specified | |

| Lactobacillus acidophilus | 10 mM Ammonium Oxalate | 59.2% | Not specified | |

| Bifidobacterium animalis subsp. lactis (5 strains) | Not specified | 100% | 5 days |

Interactions Between the Cycles

The cycling of nitrogen and carbon through ammonium oxalate are interconnected. Research has shown that the form of nitrogen available to plants influences their production of oxalate.

Influence of Nitrogen Source on Oxalate Accumulation : Studies on plants like spinach have demonstrated that nitrate-based nutrition tends to stimulate the accumulation of oxalate in leaves. Conversely, when ammonium is the primary nitrogen source, oxalate accumulation is significantly reduced. This suggests that ammonium inhibits the uptake of nitrate, which is linked to oxalate synthesis. This feedback mechanism shows how the availability of different nitrogen species, including the ammonium from ammonium oxalate, can directly impact the amount of carbon sequestered in the form of oxalate within plant biomass, thereby influencing the carbon cycle.

Advanced Materials Science and Catalysis Applications

Precursor in the Synthesis of Metal Oxides and Nanomaterials

Ammonium (B1175870) oxalate (B1200264) serves as a crucial precursor in the synthesis of a variety of advanced materials, including metal oxides and nanomaterials. Its ability to form stable complexes with a wide range of metal ions and its clean decomposition into volatile products make it an ideal candidate for various synthesis routes.

Ammonium oxalate is a widely utilized precipitating agent in the co-precipitation synthesis of perovskite oxides. nih.govtaylorandfrancis.com This wet-chemical method allows for the simultaneous precipitation of multiple metal cations from a solution, leading to the formation of a homogeneous precursor powder. nih.gov The key to this process is the controlled precipitation of a complex cationic oxalate from a solution of metal salts by the addition of ammonium oxalate, often in a basic medium. taylorandfrancis.com

The co-precipitation method offers several advantages, including excellent chemical homogeneity, the ability to produce fine and reactive powders, and relatively low synthesis temperatures compared to traditional solid-state reaction methods. nih.gov The characteristics of the final perovskite oxide, such as particle size, morphology, and purity, are highly dependent on the reaction conditions during co-precipitation. nih.govtaylorandfrancis.com These parameters include:

pH of the solution: The pH must be carefully controlled to ensure the simultaneous and complete precipitation of all metal oxalates and to prevent the formation of hydroxides. lew.ro

Temperature: The reaction temperature influences the solubility of the metal oxalates and the kinetics of precipitation. nih.gov

Concentration of reactants: The concentration of the metal salts and the ammonium oxalate solution affects the supersaturation of the solution and, consequently, the nucleation and growth of the precipitate particles. nih.gov

Mixing rate: The rate at which the precipitating agent is added can influence the homogeneity and particle size distribution of the precursor. taylorandfrancis.com

Several important perovskite oxides have been successfully synthesized using the ammonium oxalate co-precipitation method, including Bismuth Ferrite (BiFeO3), Barium Titanate (BaTiO3), and Barium Stannate (BaSnO3). taylorandfrancis.com After the co-precipitation step, the resulting oxalate precursor is typically washed, dried, and then calcined at a specific temperature to decompose the oxalate and form the desired perovskite oxide phase. nih.gov

The sol-gel method is another important solution-based technique for synthesizing perovskite oxides, known for its ability to produce highly pure and homogeneous materials at low temperatures. nih.govresearchgate.netmdpi.com While the direct role of ammonium oxalate in the gel formation stage is less prominent than in co-precipitation, the principles of using metal-organic precursors are central to this method. In some variations of the sol-gel process, metal oxalates can be used as precursors which are then incorporated into the gel matrix. ebrary.net

Table 1: Comparison of Synthesis Routes for Perovskite Oxides

| Feature | Co-precipitation with Ammonium Oxalate | Sol-Gel Method |

| Principle | Simultaneous precipitation of metal oxalates | Formation of a colloidal suspension (sol) that gels into a solid network |

| Role of Oxalate | Primary precipitating agent | Can be used as a metal precursor |

| Key Parameters | pH, temperature, concentration, mixing rate | pH, water-to-precursor ratio, catalyst, temperature |

| Advantages | Simple, cost-effective, good for multicomponent oxides | High purity and homogeneity, good control over microstructure |

| Disadvantages | Difficult to control particle morphology | Can be sensitive to moisture, may involve multiple steps |

The hydrothermal synthesis method is a versatile approach for producing crystalline nanomaterials, including the various polymorphs of titanium dioxide (TiO2): anatase, rutile, and brookite. nih.govpeerj.com While titanium precursors like titanium alkoxides or titanium tetrachloride are commonly used, the oxalate route, involving precursors such as potassium titanyl oxalate, offers an alternative pathway for the controlled synthesis of TiO2 polymorphs. researchgate.netrsc.org The oxalate ligands play a crucial role in controlling the hydrolysis and condensation rates of the titanium precursor, which in turn influences the resulting crystalline phase.

The hydrothermal treatment of a titanium-oxalate complex in an aqueous solution under controlled temperature and pressure leads to the decomposition of the oxalate and the crystallization of TiO2. The specific polymorph obtained is highly dependent on the reaction conditions:

Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable rutile phase, while lower temperatures can yield the anatase or brookite phases. researchgate.net For instance, the hydrothermal treatment of potassium titanyl oxalate at 120°C can produce titanium oxalate, which upon increasing the temperature to 150°C, transforms into a mixture of rutile and anatase TiO2. rsc.org

pH: The pH of the reaction medium significantly influences the surface charge of the forming TiO2 particles and the hydrolysis-condensation chemistry, thereby directing the crystal structure. Acidic conditions tend to favor the formation of rutile, while neutral or alkaline conditions are often used to synthesize anatase. rsc.org

Additives: The presence of certain ions or molecules can act as structure-directing agents. For example, the use of ammonia (B1221849) solution as a solvent in the hydrothermal synthesis can lead to the formation of anatase TiO2 nanorods. nih.gov

Although the direct use of ammonium oxalate as the primary titanium precursor in hydrothermal synthesis is not as extensively documented as other titanium sources, its role can be inferred from the broader context of oxalate-based hydrothermal synthesis. Ammonium oxalate can serve as a source of oxalate ligands to form titanium-oxalate complexes in situ, or it can be used to adjust the pH of the reaction mixture, thereby influencing the final TiO2 polymorph.

Table 2: Influence of Hydrothermal Conditions on TiO2 Polymorph Formation

| Polymorph | Typical Temperature Range (°C) | pH Conditions | Key Influencing Factors |

| Anatase | 100 - 200 | Neutral to Alkaline | Lower temperatures, presence of complexing agents |

| Rutile | >180 | Acidic | Higher temperatures, acidic environment |

| Brookite | 150 - 250 | Specific pH ranges and additives | Often requires specific cations or complexing agents |

Ammonium oxalate plays a significant role in the separation and preparation of rare earth elements (REEs) through the formation of insoluble rare earth oxalates and double oxalates. mdpi.com The precipitation of REEs from aqueous solutions using oxalic acid or a soluble oxalate salt like ammonium oxalate is a common industrial practice for concentrating and purifying these elements. journalssystem.com

The addition of ammonium oxalate to a solution containing rare earth ions leads to the formation of rare earth oxalate precipitates. Under certain conditions, particularly with an excess of ammonium oxalate, double salts of the type (NH4)xREy(C2O4)z·nH2O can be formed. ias.ac.in A notable example is the formation of complex compounds between thorium oxalate and ammonium oxalate, where molar ratios of 1:4 and 1:8 (thorium oxalate to ammonium oxalate) have been identified. ias.ac.in

The process of forming rare earth double oxalates offers a route for the separation of different rare earth elements from each other, as the solubility and stability of these double salts can vary depending on the specific rare earth element.

Once the rare earth oxalates or double oxalates are precipitated and separated, they can be converted into their corresponding oxides through thermal decomposition. researchgate.net This calcination process involves heating the oxalate precursor in a controlled atmosphere. The decomposition typically proceeds in several stages: dehydration, followed by the decomposition of the anhydrous oxalate to form an intermediate carbonate, and finally, the decomposition of the carbonate to the stable rare earth oxide at higher temperatures. mdpi.comosti.gov The final oxide's stoichiometry and crystal structure depend on the calcination temperature and atmosphere.

Table 3: General Steps in the Preparation of Rare Earth Oxides via the Oxalate Route

| Step | Description | Key Parameters |

| 1. Precipitation | Addition of ammonium oxalate to a solution of rare earth salts to form insoluble oxalates or double oxalates. | pH, temperature, concentration of reactants, molar ratio of oxalate to REE. |

| 2. Filtration and Washing | Separation of the precipitate from the solution and washing to remove impurities. | Choice of wash solution to minimize dissolution of the precipitate. |

| 3. Drying | Removal of residual moisture from the precipitate. | Temperature and duration of drying. |

| 4. Calcination | Thermal decomposition of the oxalate precursor to form the rare earth oxide. | Temperature, heating rate, atmosphere (air, inert gas). |

Catalytic Applications of Ammonium Oxalate and its Derivatives

Ammonium oxalate and its derivatives have found applications in the field of catalysis, both as active components and as modifiers to enhance the performance of catalytic systems.

In the field of photocatalysis, which utilizes semiconductor materials to degrade organic pollutants in water and air, understanding the reaction mechanism is crucial for developing efficient catalysts. nih.govrsc.org Reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O2-), and photogenerated holes (h+) are the primary agents responsible for the degradation of pollutants. mdpi.com

To elucidate the roles of these different reactive species, scavenger experiments are commonly performed. In these experiments, specific chemical agents are added to the reaction mixture to quench, or "scavenge," a particular type of reactive species. Ammonium oxalate is widely used as a scavenger for photogenerated holes (h+). acs.org By observing the effect of adding ammonium oxalate on the rate of pollutant degradation, researchers can determine the extent to which holes are directly involved in the oxidation of the pollutant. A significant decrease in the degradation rate in the presence of ammonium oxalate indicates that the direct oxidation by holes is a major pathway. researchgate.net

While ammonium oxalate itself is not typically the primary photocatalyst, its role as a hole scavenger is indispensable in mechanistic studies of photocatalytic degradation of a wide range of organic pollutants, including dyes and pharmaceuticals. acs.orgresearchgate.net

Derivatives of ammonium oxalate have shown promise as effective heterogeneous catalysts. A notable example is ammonium niobium oxalate (ANO), which has been demonstrated to be an efficient and reusable Lewis acid catalyst. rsc.org ANO has been successfully employed in the Paal-Knorr synthesis of N-substituted pyrroles, a significant reaction in organic chemistry. rsc.org The use of ANO offers several advantages, including mild reaction conditions, high yields, and the ability to be reused multiple times without a significant loss of catalytic activity. rsc.org

Furthermore, ammonium oxalate can be used in the preparation of supported catalysts to enhance their performance. For instance, the addition of ammonium oxalate to an activated carbon support has been shown to significantly improve the catalytic activity of a ruthenium-based catalyst used for acetylene (B1199291) hydrochlorination. acs.org In this application, the ammonium oxalate acts as a modifying agent for the support, which in turn enhances the dispersion and stability of the active metal species. The thermal decomposition of ammonium oxalate during catalyst preparation can also introduce nitrogen-containing functional groups onto the carbon support, which can act as anchoring sites for the metal nanoparticles and further boost catalytic performance. acs.org

The use of ammonium oxalate in catalyst preparation highlights its versatility, extending beyond its role as a precursor to its application as a performance-enhancing additive in the design of advanced catalytic materials.

Applications in Cultural Heritage Conservation Materials

The preservation of cultural heritage, particularly stone monuments and sculptures, presents a significant challenge due to the continuous effects of environmental weathering. A promising strategy in the field of conservation science involves the use of ammonium oxalate to create a protective layer on the surface of carbonate stones, such as limestone and marble. This treatment aims to enhance the durability of the stone by forming a less soluble and more acid-resistant layer of calcium oxalate.

Formation of Calcium Oxalate Films for Stone Preservation